Phenyl-4-Guanidinobenzoat

Übersicht

Beschreibung

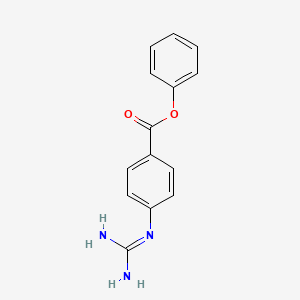

Phenyl 4-guanidinobenzoate, also known as Phenyl 4-guanidinobenzoate, is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality Phenyl 4-guanidinobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 4-guanidinobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Behandlung von Fettleibigkeit

Derivate von Phenyl-4-Guanidinobenzoat wurden als potente Inhibitoren von Enteropeptidase, einer membrangebundenen Serinprotease, die sich am Bürstensaum des Duodenums befindet, bewertet . Diese Verbindungen haben bei oraler Verabreichung gezeigt, dass sie den Proteingehalt im Stuhl bei diätisch induzierter Fettleibigkeit (DIO) bei Mäusen signifikant erhöhen, was auf einen pharmakodynamischen Effekt hindeutet, der sich günstig auf die Behandlung von Fettleibigkeit auswirkt .

Hemmung von Enteropeptidase

Die Fähigkeit der Verbindung, den Lysinrest des Substrats zu imitieren, führt zur Hemmung der Enteropeptidase. Diese Hemmung ist entscheidend, da Enteropeptidase eine bedeutende Rolle bei der Verdauung von Nahrungsproteinen spielt .

Pharmakologische Wirkungen ohne systemische Exposition

Einer der Hauptvorteile von this compound-Derivaten sind ihre pharmakologischen Wirkungen, ohne dass eine systemische Exposition erforderlich ist. Dies bedeutet, dass die therapeutischen Wirkungen mit minimalen Nebenwirkungen erzielt werden können, was bei der Arzneimittelentwicklung ein erheblicher Vorteil ist .

Anti-Fettleibigkeitswirkungen

Die weitere Optimierung dieser Verbindungen hat zur Entwicklung von Analoga wie SCO-792 und Phenylisoxazolin geführt, die bei DIO-Ratten trotz geringer systemischer Exposition nach oraler Verabreichung potente Anti-Fettleibigkeitswirkungen gezeigt haben .

Reduktion der Gewichtszunahme

Es wurde berichtet, dass bestimmte Analoga von this compound, wie OBE-2008, die Gewichtszunahme während der Wachstumsphase bei DIO-Mäusen signifikant reduzieren, was sein Potenzial als therapeutisches Mittel zur Gewichtskontrolle hervorhebt .

Alternative zur bariatrischen Chirurgie

Aufgrund ihrer nicht-invasiven Natur und des Potenzials für einen signifikanten Gewichtsverlust könnten this compound-Derivate eine Alternative zur bariatrischen Chirurgie darstellen, die invasiver und für die Patienten belastender ist .

Safety and Hazards

Wirkmechanismus

Target of Action

Phenyl 4-guanidinobenzoate primarily targets enteropeptidase , a membrane-bound serine protease localized to the duodenal brush border . Enteropeptidase plays a crucial role in the digestion of proteins by activating trypsinogen to trypsin .

Mode of Action

Phenyl 4-guanidinobenzoate acts as an inhibitor of enteropeptidase . The guanidinyl group of the compound is expected to mimic the lysine residue of the substrate, thereby leading to enteropeptidase inhibition .

Biochemical Pathways

The inhibition of enteropeptidase by Phenyl 4-guanidinobenzoate affects the protein digestion process. This results in an elevated fecal protein output, a pharmacodynamic marker, in diet-induced obese (DIO) mice .

Result of Action

The inhibition of enteropeptidase by Phenyl 4-guanidinobenzoate leads to an increase in fecal protein output . This effect is associated with the potential anti-obesity effects of the compound .

Biochemische Analyse

Biochemical Properties

Phenyl 4-guanidinobenzoate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One of the primary enzymes it interacts with is enteropeptidase, a membrane-bound serine protease localized to the duodenal brush border . The guanidinyl group of Phenyl 4-guanidinobenzoate mimics the lysine residue of the substrate, leading to the inhibition of enteropeptidase . This interaction is crucial for its potential therapeutic applications, especially in the treatment of obesity.

Cellular Effects

Phenyl 4-guanidinobenzoate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, its inhibition of enteropeptidase can lead to changes in protein digestion and absorption, impacting overall cellular function . Studies have demonstrated that Phenyl 4-guanidinobenzoate can elevate fecal protein output in diet-induced obese mice, indicating its effect on cellular metabolism and nutrient processing .

Molecular Mechanism

The molecular mechanism of Phenyl 4-guanidinobenzoate involves its binding interactions with biomolecules, particularly enteropeptidase. By mimicking the lysine residue of the substrate, Phenyl 4-guanidinobenzoate effectively inhibits the enzyme’s activity . This inhibition can lead to changes in gene expression and cellular signaling pathways, contributing to its therapeutic effects. Additionally, the compound’s stability and ester stability play a role in its pharmacological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phenyl 4-guanidinobenzoate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that Phenyl 4-guanidinobenzoate exhibits potent anti-obesity effects despite its low systemic exposure following oral administration . This indicates that the compound’s stability and long-term effects on cellular function are crucial for its effectiveness in therapeutic applications.

Dosage Effects in Animal Models

The effects of Phenyl 4-guanidinobenzoate vary with different dosages in animal models. Research has demonstrated that oral administration of the compound significantly elevates fecal protein output in diet-induced obese mice, while subcutaneous administration does not change this parameter . This suggests that the dosage and route of administration are critical factors in determining the compound’s effectiveness and potential adverse effects.

Metabolic Pathways

Phenyl 4-guanidinobenzoate is involved in metabolic pathways related to protein digestion and absorption. Its interaction with enteropeptidase plays a key role in these pathways . By inhibiting enteropeptidase, Phenyl 4-guanidinobenzoate can affect metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions such as obesity .

Transport and Distribution

The transport and distribution of Phenyl 4-guanidinobenzoate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are important factors in its overall effectiveness . Studies have shown that Phenyl 4-guanidinobenzoate exhibits low systemic exposure following oral administration, indicating its limited distribution within the body .

Subcellular Localization

Phenyl 4-guanidinobenzoate’s subcellular localization is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell . This localization is essential for its inhibition of enteropeptidase and its overall therapeutic effects.

Eigenschaften

IUPAC Name |

phenyl 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c15-14(16)17-11-8-6-10(7-9-11)13(18)19-12-4-2-1-3-5-12/h1-9H,(H4,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPIXLVXGYQMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189209 | |

| Record name | Phenyl 4-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35695-21-7 | |

| Record name | Phenyl 4-guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035695217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 4-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Phenyl 4-guanidinobenzoate interact with its target and what are the downstream effects?

A: Phenyl 4-guanidinobenzoate derivatives act as protease inhibitors, primarily targeting serine proteases like trypsin, thrombin, plasmin, and kallikrein. They function as "quasi-substrates," binding to the enzyme's active site and forming a stable acyl-enzyme complex. [] This interaction effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates. [, ] This inhibition leads to a decrease in protease activity, which is particularly relevant in conditions where excessive protease activity is detrimental, such as acute pancreatitis. [, , , ]

Q2: What is the structure-activity relationship (SAR) observed with Phenyl 4-guanidinobenzoate derivatives?

A: Research indicates that the position and nature of substituents on the phenyl rings significantly influence the inhibitory activity and selectivity of these compounds. For example, 4-(β-Amidinoethenyl) phenyl 4-guanidinobenzoate (compound 15 in []) and 4-amidino-2-benzoylphenyl 4-guanidinobenzoate (compound 26 in []) exhibit potent inhibitory activities against various proteases, with differing selectivity profiles. [] Further studies exploring modifications to these core structures are needed to fully elucidate the SAR and optimize desired inhibitory profiles.

Q3: What are the in vitro and in vivo efficacies of Phenyl 4-guanidinobenzoate derivatives?

A: Studies have demonstrated the efficacy of Phenyl 4-guanidinobenzoate derivatives in inhibiting various proteases in vitro, with IC50 values in the nanomolar to micromolar range. [, , , ] In vivo studies using experimental models of acute pancreatitis in rats, rabbits, and dogs have shown that these compounds, particularly E-3123 (4-(2-succinimidoethylthio)phenyl 4-guanidinobenzoate methanesulfonate) and ONO-3307 (4-sulfamoyl phenyl-4-guanidinobenzoate methanesulfonate), effectively reduce mortality, serum amylase and lipase levels, pancreatic edema, and histological damage. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-Amino-3-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-1-propanone](/img/structure/B1229546.png)

![3-[6-AMINO-5-CYANO-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL]PHENYL MORPHOLINE-4-CARBOXYLATE](/img/structure/B1229547.png)

![1-(1,3-benzoxazol-2-yl)-N-[(4-ethylphenyl)methyl]-3-piperidinecarboxamide](/img/structure/B1229558.png)

![7-(2-Ethyl-1-piperidinyl)-5-methyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1229561.png)

![5-(4-fluorophenyl)-7-phenyl-3,6-dihydro-2H-imidazo[2,1-b]thiazol-4-ium-5-ol](/img/structure/B1229562.png)

![N-(4-ethylphenyl)-2-[[3-[3-(4-methyl-1-piperidinyl)propyl]-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1229565.png)

![(2S,3S)-4-[(E)-3-[(1R)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]-3-oxoprop-1-enyl]-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylic acid](/img/structure/B1229567.png)

![N-(2,3-dihydro-1H-inden-5-yl)-2-[(2-nitro-3-pyridinyl)oxy]acetamide](/img/structure/B1229570.png)